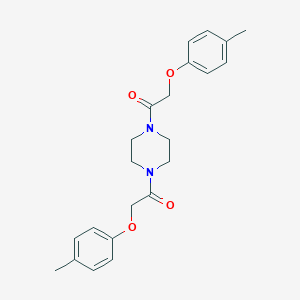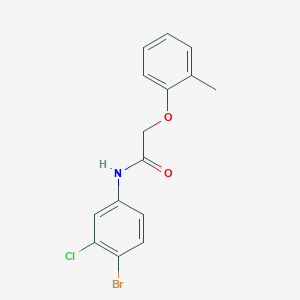![molecular formula C19H24N2O4S B324682 N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B324682.png)
N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide is a chemical compound with the molecular formula C19H24N2O4S and a molecular weight of 376.47 g/mol . This compound is known for its unique structure, which includes a diethylamino sulfonyl group attached to a phenyl ring, and a 3-methylphenoxy group attached to an acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(diethylamino)sulfonylphenylamine with 3-methylphenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of more efficient purification techniques.
化学反应分析
N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the diethylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or thiol.
Substitution: The phenyl and phenoxy groups in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce sulfides or thiols.
科学研究应用
N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt DNA synthesis and cell division, leading to its potential anticancer and antimicrobial effects .
相似化合物的比较
N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide: This compound has a similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a methyl group on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(5-2)26(23,24)18-11-9-16(10-12-18)20-19(22)14-25-17-8-6-7-15(3)13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
InChI 键 |
OGKOZZCWNMLAEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-bromo-2-naphthyl)oxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B324600.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-chlorophenyl)acetamide](/img/structure/B324601.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-phenylacetamide](/img/structure/B324602.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B324603.png)
![N-(1-methyl-2-{[(2-methylphenoxy)acetyl]amino}ethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B324606.png)
![2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B324607.png)
![2-(4-methylphenoxy)-N-[4-(4-{[(4-methylphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B324610.png)
![2-(3-methylphenoxy)-N-[4-(4-{[(3-methylphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B324611.png)
![2-(2-methylphenoxy)-N-[4-(4-{[(2-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B324613.png)

![2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324617.png)
![2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324618.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B324620.png)

